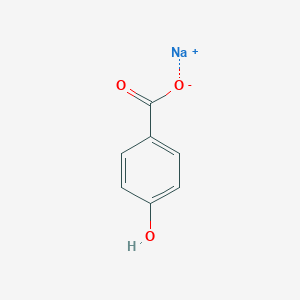

Sodium 4-hydroxybenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

114-63-6 |

|---|---|

Molecular Formula |

C7H6NaO3 |

Molecular Weight |

161.11 g/mol |

IUPAC Name |

sodium;4-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10); |

InChI Key |

UUJAFUUULNATAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O.[Na] |

Other CAS No. |

114-63-6 |

Pictograms |

Irritant |

Related CAS |

99-96-7 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Sodium p-hydroxybenzoate CAS number and properties

An In-Depth Technical Guide to Sodium p-Hydroxybenzoate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Sodium p-hydroxybenzoate, also known as sodium 4-hydroxybenzoate, is the sodium salt of p-hydroxybenzoic acid. While its parent compound and its ester derivatives (parabens) are more widely recognized, sodium p-hydroxybenzoate serves as a crucial chemical intermediate and, in some contexts, a preservative in its own right. Its primary value lies in its significantly enhanced aqueous solubility compared to p-hydroxybenzoic acid, a property that is highly advantageous in various formulation and synthesis workflows.

This guide provides a comprehensive technical overview of sodium p-hydroxybenzoate, designed for researchers, chemists, and formulation scientists. We will delve into its fundamental properties, synthesis protocols, analytical characterization methods, applications, and safety considerations, grounding the discussion in established scientific principles and field-proven insights. The objective is to equip the reader with the necessary knowledge to confidently and effectively utilize this compound in a laboratory or developmental setting.

Chemical Identity and Physicochemical Properties

Sodium p-hydroxybenzoate is an organic sodium salt formed by the deprotonation of the carboxylic acid group of 4-hydroxybenzoic acid.[1][2] This seemingly simple modification—the replacement of a proton with a sodium ion—is the key to its distinct utility, primarily by transforming a sparingly soluble organic acid into a highly water-soluble salt.[1]

Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 114-63-6 | [1][2][3][4] |

| EC Number | 204-051-1 | [1][2][3] |

| Molecular Formula | C₇H₅NaO₃ | [2][4][5] |

| Molecular Weight | 160.10 g/mol | [4][5] |

| IUPAC Name | Sodium 4-hydroxybenzoate | [2] |

| Synonyms | Sodium p-hydroxybenzoate, 4-Hydroxybenzoic acid sodium salt, Sodium paraben | [1][2][3] |

Physicochemical Properties

| Property | Value | References |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Density | 1.375 g/cm³ | [1] |

| pH | ~9.5 - 10.5 (for related sodium paraben salts in a 1 g/L aqueous solution) | [6] |

| Vapor Pressure | 4.48 x 10⁻⁵ mmHg at 25°C | [1] |

The high melting point is characteristic of an ionic salt, contrasting sharply with the parent p-hydroxybenzoic acid (213-217 °C). The alkaline pH of its aqueous solution is a direct consequence of the hydrolysis of the 4-hydroxybenzoate anion, which is the conjugate base of a weak acid. This property is critical for formulation scientists, as it influences the pH and stability of the final product.

Synthesis and Manufacturing

The synthesis of sodium p-hydroxybenzoate is a straightforward acid-base neutralization reaction. The core principle involves reacting p-hydroxybenzoic acid or one of its alkyl esters (parabens) with a stoichiometric amount of a sodium base, typically sodium hydroxide. The use of the ester form is common in industrial settings, as the synthesis of various parabens is a well-established process.

Synthesis Pathway

The reaction involves the deprotonation of the carboxylic acid proton, which is more acidic than the phenolic proton, by the hydroxide ion.

Caption: Synthesis of Sodium p-hydroxybenzoate via neutralization.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established industrial methods for preparing sodium salts of parabens.[7][8] It prioritizes safety, simplicity, and high yield.

Materials:

-

Methyl p-hydroxybenzoate (Methylparaben)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (optional, for washing)

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In the reaction vessel, prepare a solution of methyl p-hydroxybenzoate in deionized water. While it has limited solubility, a suspension is acceptable. Begin vigorous stirring.

-

Base Addition: Prepare a solution of sodium hydroxide with a molar equivalent of 1.0 to 1.05 times that of the methyl p-hydroxybenzoate. Slowly add the NaOH solution dropwise to the stirred suspension at room temperature. The causality here is critical: slow addition prevents localized overheating and ensures a controlled saponification (hydrolysis) of the ester and subsequent neutralization.

-

Reaction: Continue stirring at room temperature for approximately 1-2 hours after the addition is complete. The reaction mixture should become a clear solution as the water-soluble sodium salt is formed.

-

Crystallization & Isolation: If the solution is concentrated enough, the product may begin to crystallize upon cooling. If not, the volume can be reduced under vacuum. Cool the mixture in an ice bath to maximize crystal formation.

-

Filtration: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or ice-cold deionized water to remove any unreacted starting material or excess NaOH.

-

Drying: Dry the purified sodium p-hydroxybenzoate product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Self-Validation: The success of the synthesis can be validated by a simple pH test of the final product in solution (should be alkaline) and a melting point determination (should be >300°C). For rigorous confirmation, the analytical methods described in the next section should be employed.

Spectroscopic and Analytical Characterization

Rigorous identification and purity assessment are paramount in scientific research and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data Summary

| Technique | Characteristic Features | References |

| FT-IR (KBr) | Broad O-H stretch (~3200-3400 cm⁻¹), strong asymmetric COO⁻ stretch (~1580-1600 cm⁻¹), symmetric COO⁻ stretch (~1390-1410 cm⁻¹), C-O stretch (~1280 cm⁻¹). | [2][9][10] |

| ¹H NMR (D₂O) | Two doublets in the aromatic region (~6.8-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring. The phenolic and carboxylic protons are typically exchanged with D₂O. | [2][11][12] |

| ¹³C NMR (D₂O) | Signals for the carboxylate carbon (~175 ppm), the carbon bearing the hydroxyl group (~160 ppm), the carbon bearing the carboxylate group (~125 ppm), and the two sets of equivalent aromatic carbons. | [2] |

| UV-Vis (Water) | λmax typically around 250-255 nm, arising from the π → π* transitions in the aromatic ring and carboxylate group. | [2] |

The most telling feature in the IR spectrum is the disappearance of the sharp carboxylic acid C=O stretch (around 1680-1700 cm⁻¹) of the parent acid and the appearance of the strong carboxylate (COO⁻) stretches.[9] This provides definitive evidence of salt formation.

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of sodium p-hydroxybenzoate and quantifying it in various matrices.[3][13]

Caption: Standard HPLC workflow for Sodium p-hydroxybenzoate analysis.

Detailed HPLC Protocol

This protocol provides a robust method for the analysis of sodium p-hydroxybenzoate.[1][13]

Instrumentation:

-

HPLC system with isocratic pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm ID x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Citrate buffer or Formic acid (for pH adjustment).

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase. A common composition is a mixture of Acetonitrile and an aqueous buffer (e.g., 5 mmol/L Citrate buffer, pH 4.1) in a 60:40 ratio.[13] Alternatively, a mixture of acetonitrile, methanol, and water can be used.[1] Degas the mobile phase thoroughly before use.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of sodium p-hydroxybenzoate in the mobile phase to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to generate a set of calibration standards (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared sample.

-

Data Interpretation: The purity or concentration of the sample is determined by comparing its peak area to the standard curve. The retention time should match that of the reference standard.

Trustworthiness of the Protocol: This method is self-validating through the linearity of the calibration curve (R² > 0.999), the reproducibility of retention times, and the sharpness of the chromatographic peak.

Applications in Research and Industry

The primary application of sodium p-hydroxybenzoate and its related paraben salts stems from their effective antimicrobial properties.[14][15] They are broad-spectrum preservatives, active against a wide range of bacteria, yeasts, and molds.

-

Pharmaceuticals: Used as a preservative in a variety of formulations, including oral liquids, topicals, and injectables, to ensure stability and prevent microbial contamination.[16] The enhanced water solubility of the sodium salts makes them particularly useful for aqueous formulations where the less soluble ester parabens cannot be easily incorporated.[6]

-

Cosmetics and Personal Care: A staple preservative in creams, lotions, shampoos, and other products to extend shelf life and ensure consumer safety.[14][17]

-

Food Industry: Employed as a food additive to prevent spoilage in products like beverages, jams, and baked goods.[15][16][18]

-

Chemical Synthesis: Serves as a versatile starting material or intermediate for the synthesis of other compounds, including more complex parabens and active pharmaceutical ingredients.[3]

The mechanism of antimicrobial action is believed to involve the disruption of membrane transport processes and the inhibition of essential enzyme systems within microbial cells.

Safety, Handling, and Toxicology

While generally regarded as having low toxicity in acute studies, the safety profile of parabens, including sodium p-hydroxybenzoate, is a subject of ongoing scientific discussion, particularly concerning potential endocrine-disrupting effects.[19]

GHS Hazard Classification

| Hazard Class | Code | Statement | References |

| Skin Irritation | H315 | Causes skin irritation | [1][3][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][3][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3][5] |

Safe Handling and PPE

Based on the hazard classifications, the following precautions are mandatory when handling sodium p-hydroxybenzoate powder:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Use nitrile or other chemically resistant gloves and a lab coat.[3]

-

Respiratory Protection: If dust levels are high, a NIOSH-approved N95 dust mask or a respirator should be used.[3]

Toxicological Insights

-

Acute Toxicity: Parabens are generally considered to have low acute toxicity. For the related sodium ethyl p-hydroxybenzoate, the oral LD50 in rats is greater than 5000 mg/kg.[20] They are known to be rapidly absorbed, metabolized, and excreted from the body.[19]

-

Sensitization: While non-irritating to intact skin for most individuals, application to damaged skin has been associated with allergic contact dermatitis.[19][21]

-

Endocrine Activity: The primary toxicological concern is the potential for some parabens to exhibit weak estrogenic activity (act as xenoestrogens).[14] This activity appears to increase with the length of the alkyl chain of the ester group (e.g., butylparaben > propylparaben > ethylparaben > methylparaben).[19] As the parent salt, sodium p-hydroxybenzoate itself is not the primary focus of this concern, but it is a key part of the broader paraben family. Regulatory bodies worldwide have established safe concentration limits for their use in consumer products.[22]

Conclusion

Sodium p-hydroxybenzoate is a fundamentally important compound for formulation science and chemical synthesis. Its identity is defined by CAS number 114-63-6, and its key advantage is high water solubility. Synthesis is achieved through a simple and scalable neutralization reaction. Its quality and purity are reliably assessed using standard analytical techniques like HPLC and FT-IR. While its primary application is as a precursor to or a soluble form of the widely used paraben preservatives, its own properties make it a valuable tool for researchers. Adherence to appropriate safety protocols is essential when handling this compound, particularly in its powdered form, to mitigate risks of skin, eye, and respiratory irritation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Propyl p-Hydroxybenzoate: A Versatile Preservative for Food, Pharmaceuticals, and Cosmetics.

- ECHEMI. (n.d.). Sodium p-hydroxybenzoate | 114-63-6.

- MedchemExpress.com. (n.d.). 4-Hydroxybenzoate sodium | Biochemical Assay Reagent.

- Nanjing Jiancheng Chemical. (n.d.). Sodium Ethyl P-hydroxybenzoate 99% Powder Properties.

- Sigma-Aldrich. (n.d.). Sodium 4-hydroxybenzoate analytical standard.

- Santa Cruz Biotechnology. (n.d.). Sodium 4-hydroxybenzoate | CAS 114-63-6.

- Loba Chemie. (n.d.). METHYL-p-HYDROXYBENZOATE SODIUM SALT | 5026-62-0.

- HEAVEN. (n.d.). Mintchem Sodium Methyl Paraben, also known as Sodium Methyl p-Hydroxybenzoate.

- ChemBK. (2024). Ethyl p-hydroxybenzoate sodium.

- ECHEMI. (n.d.). Sodium ethyl p-hydroxybenzoate SDS, 35285-68-8 Safety Data Sheets.

- HiMedia Laboratories. (n.d.). Methyl-p-hydroxybenzoate sodium salt.

- CDH Fine Chemical. (n.d.). SODIUM-p-HYDROXY BENZOATE CAS NO 114-63-6 MATERIAL SAFETY DATA SHEET.

- ChemicalBook. (n.d.). Sodium 4-hydroxybenzoate (114-63-6) 1H NMR spectrum.

- SpectraBase. (n.d.). p-Hydroxybenzoic acid, methyl ester, sodium salt.

- National Center for Biotechnology Information. (n.d.). Sodium 4-hydroxybenzoate. PubChem Compound Database.

- Merck Millipore. (n.d.). Propyl 4-hydroxybenzoate sodium salt EMPROVE ESSENTIAL Ph Eur,BP,NF.

- ChemicalBook. (n.d.). p-Hydroxybenzoic acid ethyl ester sodium salt.

- Wikipedia. (n.d.). Sodium methylparaben.

- ChemicalBook. (n.d.). p-Hydroxybenzoic acid ethyl ester sodium salt synthesis.

- Ataman Kimya. (n.d.). SODIUM PROPYL PARABEN.

- Pharmaguideline. (2008). Method of Analysis for Sodium Benzoate.

- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.

- Chemsrc. (n.d.). Sodium ethyl p-hydroxybenzoate | CAS#:35285-68-8.

- Google Patents. (n.d.). CN104725234A - Preparation method of sodium methylparaben.

- ChemScience. (2024). Safety Data Sheet: Methyl-p-hydroxybenzoate sodium salt.

- Wikipedia. (n.d.). Propylparaben.

- Jiangsu Pulesi Biological Technology Co., Ltd. (n.d.). Sodium propyl p-hydroxybenzoate.

- ResearchGate. (n.d.). Fig. S1 (a) IR spectra of 1 – 3 ; (b) IR spectra of p-hydroxybenzoic acid, NaAc and malonic acid.

- ResearchGate. (n.d.). Sodium benzoate 1 H-NMR spectra.

- Merck Millipore. (n.d.). Methyl 4-hydroxybenzoate sodium salt CAS 5026-62-0.

- JASCO Inc. (2022). Analysis of p-Hydroxybenzoate Ester.

- PubMed. (2008). Simultaneous Determination of P-Hydroxybenzoic Acid and Parabens by Capillary Electrophoresis With Improved Sensitivity in Nonaqueous Media.

- INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.

- Merck Millipore. (n.d.). Methyl 4-hydroxybenzoate sodium salt EMPROVE ESSENTIAL Ph Eur,BP,NF.

- Wayne State University. (n.d.). Gas-Phase Deprotonation of p-Hydroxybenzoic Acid Investigated by IR Spectroscopy.

- ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex.

- Merck Millipore. (n.d.). Propyl 4-hydroxybenzoate sodium salt CAS 35285-69-9.

- NIST. (n.d.). Benzoic acid, sodium salt. NIST Chemistry WebBook.

Sources

- 1. echemi.com [echemi.com]

- 2. Sodium 4-hydroxybenzoate | C7H5NaO3 | CID 16219477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium 4-hydroxybenzoate analyticalstandard 114-63-6 [sigmaaldrich.com]

- 4. Sodium 4-hydroxybenzoate | CAS 114-63-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Methyl 4-hydroxybenzoate sodium salt EMPROVE ESSENTIAL Ph Eur,BP,NF 5026-62-0 [sigmaaldrich.com]

- 7. p-Hydroxybenzoic acid ethyl ester sodium salt synthesis - chemicalbook [chemicalbook.com]

- 8. CN104725234A - Preparation method of sodium methylparaben - Google Patents [patents.google.com]

- 9. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 10. researchgate.net [researchgate.net]

- 11. Sodium 4-hydroxybenzoate (114-63-6) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. jascoinc.com [jascoinc.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Mintchem Sodium Methyl Paraben, also known as Sodium Methyl p-Hydroxybenzoate Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

- 16. nbinno.com [nbinno.com]

- 17. paraben-preservatives.com [paraben-preservatives.com]

- 18. Methyl-p-hydroxybenzoate sodium salt [himedialabs.com]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

- 21. p-Hydroxybenzoic acid ethyl ester sodium salt | 35285-68-8 [chemicalbook.com]

- 22. Propylparaben - Wikipedia [en.wikipedia.org]

Physical and chemical properties of sodium paraben

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methylparaben for Researchers and Formulation Scientists

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are a class of compounds widely utilized for over half a century as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[1][2][3] Their broad spectrum of activity against fungi and bacteria, coupled with a long history of use, has made them a staple for ensuring product safety and longevity.[4] However, the limited water solubility of the parent esters, such as methylparaben, presents a significant formulation challenge, particularly in aqueous-based systems.[5]

To overcome this limitation, the sodium salts of parabens were developed. This guide provides a comprehensive technical overview of Sodium Methylparaben (CAS No: 5026-62-0), the sodium salt of methylparaben. We will delve into its core physical and chemical properties, stability profile, analytical characterization, and handling considerations. The primary distinction and advantage of sodium methylparaben is its significantly enhanced solubility in cold water, which simplifies the manufacturing process by often eliminating the need for co-solvents or heating stages.[5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to support robust formulation development and quality control.

Section 1: Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific work. Sodium methylparaben is known by several synonyms, which are often encountered in pharmacopoeias, regulatory documents, and commercial listings.

-

Common Names: Sodium methyl p-hydroxybenzoate, Sodium methyl parahydroxybenzoate, Methylparaben sodium salt

-

E-number: E219 (in the context of food additives)

-

CAS Number: 5026-62-0[6]

-

Molecular Formula: C₈H₇NaO₃[6]

The structure consists of the sodium salt of the phenolic hydroxyl group of methylparaben. This ionic character is the key to its enhanced aqueous solubility compared to the non-ionic ester.[5][6]

Section 2: Physicochemical Properties

The physicochemical properties of an excipient are critical determinants of its behavior during formulation, processing, and in the final product.

-

Appearance: Sodium methylparaben is a white or off-white, crystalline powder.[8] It is typically odorless or has a faint characteristic odor.

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This property necessitates storage in tightly sealed containers to prevent clumping and degradation.

-

Solubility: The most notable property of sodium methylparaben is its high solubility in water. This contrasts sharply with methylparaben, which is only sparingly soluble. This enhanced solubility is due to its ionic salt form. However, it is important to note that if the pH of an aqueous solution is lowered, the sodium salt will revert to the less soluble methylparaben ester, potentially leading to precipitation. It is sparingly soluble in ethanol and practically insoluble in fixed oils and methylene chloride.[8][10][11]

-

Melting Point: A direct melting point is not typically reported for the sodium salt. The standard identification method involves acidifying an aqueous solution to precipitate the methylparaben ester, which is then washed, dried, and its melting point determined. The expected melting range for the resulting methylparaben is 125°C to 128°C.[7][10]

-

pKa and pH: The pKa value for the phenolic hydroxyl group of the parent methylparaben is approximately 8.4.[8][12] A 0.1% aqueous solution of sodium methylparaben has a pH in the range of 9.5 to 10.5, reflecting its alkaline nature as the salt of a weak acid.[7][13]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White, crystalline, hygroscopic powder | [7][9] |

| Molecular Formula | C₈H₇NaO₃ | [6] |

| Molecular Weight | 174.13 g/mol | [6][7] |

| Melting Point | >125°C (decomposes); 125-128°C for precipitated acid | [7][8] |

| pH (0.1% solution) | 9.5 - 10.5 | [7][14] |

| pKa | ~8.4 | [8][12] |

| Water Solubility | Freely soluble (e.g., 418 g/L at 20°C) | [8][11] |

| Ethanol Solubility | Sparingly soluble | [8][10] |

| Fixed Oil Solubility | Insoluble / Practically insoluble | [10] |

Section 3: Chemical Properties and Stability

Understanding the stability and compatibility of sodium methylparaben is crucial for preventing loss of preservative efficacy and ensuring product integrity.

-

pH Stability: Aqueous solutions of sodium methylparaben are stable at alkaline pH. However, this stability is not maintained long-term, and the compound remains most effective and stable over a wide pH range from 3.0 to 11.0. As mentioned, in acidic conditions (pH below ~7-8), it converts back to the less soluble methylparaben, which can precipitate out of solution.

-

Thermal Stability: The recommended maximum handling temperature is 80°C. While it can withstand autoclaving in aqueous solutions (typically pH 3-6 for the parent paraben), prolonged exposure to high temperatures, especially under alkaline conditions, should be avoided to prevent hydrolysis of the ester group.[15]

-

Incompatibilities: The antimicrobial activity of parabens can be compromised by interactions with other formulation components. Known incompatibilities include nonionic surfactants (like polysorbates), which can form micelles that encapsulate the paraben, reducing its availability.[15] It is also incompatible with certain polymers like methylcellulose and hydroxypropyl methylcellulose (HPMC), bentonite, magnesium trisilicate, and may be discolored by the presence of iron.[15][16]

-

Hazardous Decomposition: When subjected to high heat or fire, sodium methylparaben will decompose, producing carbon oxides (CO, CO₂).[13][14]

Section 4: Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and concentration of sodium methylparaben in both raw materials and finished products.

Identification Tests

The causality behind using multiple identification tests is to provide orthogonal confirmation of the material's identity, a core principle of good manufacturing practice (GMP).

Protocol 1: Identification by Infrared (IR) Spectroscopy

This protocol confirms the functional group fingerprint of the molecule. The standard method requires conversion to the parent acid form, as the salt form's spectrum is different and less commonly referenced.

-

Sample Preparation: Dissolve approximately 0.5 g of sodium methylparaben in 50 mL of water.

-

Precipitation: Immediately add 5 mL of hydrochloric acid to the solution to precipitate the methylparaben.

-

Isolation: Filter the resulting white precipitate and wash thoroughly with water to remove any residual salt or acid.

-

Drying: Dry the precipitate under vacuum at 80°C for two hours.[10]

-

Analysis: Acquire the IR absorption spectrum of the dried precipitate using an appropriate method (e.g., KBr pellet or ATR).

-

Confirmation: The resulting spectrum must be concordant with the reference spectrum for methylparaben.[10]

Protocol 2: Chemical Identification of Sodium

This test provides simple, qualitative confirmation of the presence of the sodium counter-ion.

-

Sample Preparation: Prepare a solution 'S' by dissolving the sample in carbon dioxide-free water.

-

Reaction: To 1 mL of solution S, add 1 mL of water.

-

Precipitation: Add 4 mL of a freshly prepared potassium antimonate solution and heat to boiling.

-

Observation: Allow the solution to cool in an ice bath. If necessary, scratch the inside of the test tube with a glass rod to induce crystallization. A dense white precipitate confirms the presence of sodium.[10][17]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying parabens.[18] Its specificity, sensitivity, and precision make it ideal for assay and impurity analysis in complex matrices like pharmaceutical or cosmetic formulations. The reverse-phase mode is typically used, leveraging the moderate polarity of the paraben molecule.

Protocol 3: Assay by Reverse-Phase HPLC (RP-HPLC)

This protocol is a synthesized, self-validating method based on common pharmacopoeial and published methods.[18][19] A self-validating system includes system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis begins.

-

Chromatographic Conditions:

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of methylparaben reference standard in the mobile phase to obtain a known concentration (e.g., 0.06 mg/mL).[19]

-

Sample Preparation: Accurately weigh and dissolve an amount of sodium methylparaben sample in the mobile phase to obtain a theoretical methylparaben concentration similar to the standard solution. (Note: Account for the molecular weight difference between sodium methylparaben and methylparaben).

-

System Suitability Test (SST):

-

Make five replicate injections of the standard preparation.

-

Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. The tailing factor for the methylparaben peak should be ≤ 2.0. The theoretical plates should be ≥ 2000. These criteria confirm the precision, peak shape, and efficiency of the system.

-

-

Procedure:

-

Once the SST passes, inject the standard preparation and the sample preparation in duplicate.

-

Record the peak areas from the resulting chromatograms.

-

-

Calculation: Calculate the percentage of sodium methylparaben in the sample using the peak areas and the known concentration of the reference standard, adjusting for molecular weights.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all materials is paramount. The following information is derived from safety data sheets (SDS).

-

Hazards: Sodium methylparaben is classified as causing serious eye damage and skin irritation.[13][20] It may also be harmful to aquatic life with long-lasting effects.[13][20] Dust may form combustible concentrations in the air.[13]

-

Handling: Handle in a well-ventilated area.[20] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[14][20] Avoid creating dust. Use non-sparking tools and ensure equipment is properly grounded.[14][20]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep containers tightly closed and away from heat, sparks, and direct sunlight.[13][14]

Conclusion

Sodium methylparaben is a critically important preservative for formulators in the pharmaceutical and cosmetic industries. Its primary advantage—high aqueous solubility—streamlines the manufacturing of water-based products by removing the solubility barriers presented by its parent ester, methylparaben. However, this benefit is intrinsically linked to pH. Scientists must carefully manage the formulation pH to maintain the compound in its soluble salt form and prevent precipitation. A thorough understanding of its physicochemical properties, stability profile, and incompatibilities is essential for leveraging its benefits while ensuring product integrity and preservative efficacy. The validated analytical protocols provided herein serve as a robust framework for the quality control and characterization of this versatile excipient.

References

-

Ataman Kimya. (n.d.). SODIUM METHYLPARABEN. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sodium paraben. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylparaben Sodium. PubChem Compound Database. Retrieved from [Link]

-

Pharmaguideline. (2008). Method of Analysis for Sodium Methyl Parabean. Retrieved from [Link]

-

Acme-Hardesty. (n.d.). Sodium Methyl Paraben Supplier. Retrieved from [Link]

-

Tiiips. (2024). Sodium Methylparaben. Retrieved from [Link]

-

Pharmaguideline. (2008). Method of Analysis for Sodium Propyl Parabean. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Methylparaben sodium on Newcrom R1 HPLC column. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Paraben Sodium in Pharmaceuticals: Ensuring Drug Safety and Stability. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM METHYL PARABEN. Retrieved from [Link]

-

Acme-Hardesty. (2014). Sodium Methyl Paraben Safety Data Sheet. Retrieved from [Link]

-

Zafar, F., et al. (2022). Development and validation of RP HPLC method for the estimation of methyl paraben sodium and propyl paraben sodium in iron protein succinylate syrup. Acta Chromatographica, 35(1). Retrieved from [Link]

-

Antakli, S., et al. (2012). Determination of Preservative Parabens in Oral and Injection Formulations by HPLC. Asian Journal of Chemistry, 24(12), 5767-5770. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Sodium methylparaben CAS:5026-62-0. Retrieved from [Link]

-

Patel, P. N., et al. (2015). Validated Stability-indicating Reverse-phase Ultra-performance Liquid Chromatography Method for Simultaneous Determination of Sodium Methylparaben, Sodium Propylparaben and Ketorolac Tromethamine in Topical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 77(6), 700–708. Retrieved from [Link]

-

ResearchGate. (n.d.). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Paraben Preservatives on Newcrom AH Column. Retrieved from [Link]

-

Newseed Chemical Co., Limited. (2015). Sodium MethylParaben MSDS. Retrieved from [Link]

-

Drugs.com. (2024). Propylparaben Sodium: What is it and where is it used?. Retrieved from [Link]

-

Anmol Chemicals. (2021). Sodium Propylparaben Sodium Propyl Paraben or Sodium Propyl Hydroxybenzoate SDS. Retrieved from [Link]

-

COSMILE Europe. (n.d.). SODIUM PARABEN – Ingredient. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Sodium Methylparaben vs. Methylparaben: A Solubility Comparison for Optimal Formulations. Retrieved from [Link]

-

Laboratorios GUINAMA. (2023). SAFETY DATA SHEET - PROPYL PARABEN SODIUM. Retrieved from [Link]

-

Wikipedia. (n.d.). Paraben. Retrieved from [Link]

-

El-Gizawy, S. M., et al. (2021). RP-HPLC stability-indicating method for simultaneous determination of sodium valproate, methylparaben and propylparaben in oral solution. Acta Chromatographica, 34(2), 1-8. Retrieved from [Link]

-

Kristály, F., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 10(3), 103. Retrieved from [Link]

-

PCCA. (2021). Choosing the Appropriate Antimicrobial Preservative for Compounded Medication. Retrieved from [Link]

-

Padagis. (n.d.). Preservatives, Antioxidants and pH. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM METHYLPARABEN. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Paraben - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Sodium Methylparaben [tiiips.com]

- 7. Methylparaben Sodium | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium methylparaben CAS#: 5026-62-0 [m.chemicalbook.com]

- 9. acme-hardesty.com [acme-hardesty.com]

- 10. Method of Analysis for Sodium Methyl Parabean | Pharmaguideline [pharmaguideline.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. Sodium methylparaben | 5026-62-0 [chemicalbook.com]

- 13. acme-hardesty.com [acme-hardesty.com]

- 14. foodsweeteners.com [foodsweeteners.com]

- 15. padagis.com [padagis.com]

- 16. THE PCCA BLOG | Choosing the Appropriate Antimicrobial Preservati [pccarx.com]

- 17. Method of Analysis for Sodium Propyl Parabean | Pharmaguideline [pharmaguideline.com]

- 18. asianpubs.org [asianpubs.org]

- 19. akjournals.com [akjournals.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. guinama.com [guinama.com]

The Natural Occurrence and Biosynthetic Origins of the 4-Hydroxybenzoate Moiety

A Technical Guide to the Endogenous Precursors of Sodium 4-Hydroxybenzoate

Executive Summary

While Sodium 4-hydroxybenzoate (Sodium Paraben; CAS 114-63-6) is widely recognized as a synthetic preservative in pharmaceutical and cosmetic formulations, its anionic core—4-hydroxybenzoate (4-HBA) —is a fundamental metabolite in biology. It serves as a ubiquinone (Coenzyme Q) precursor in prokaryotes and eukaryotes and acts as a signaling molecule in plants.

This guide deconstructs the "synthetic vs. natural" dichotomy by mapping the biosynthetic pathways of 4-HBA, quantifying its presence in botanical reservoirs, and providing a validated analytical workflow for its extraction from plant matrices.

Part 1: Chemical Identity & The Salt/Acid Equilibrium

To understand the natural occurrence, one must distinguish between the salt used in the lab and the acid found in nature.

The Dissociation Mechanism

Nature rarely produces "Sodium 4-hydroxybenzoate" as a mineral deposit. Instead, biological systems synthesize 4-hydroxybenzoic acid (4-HBA) . The sodium salt is an ex vivo modification employed by formulation scientists to overcome the poor water solubility of the free acid.

-

4-Hydroxybenzoic Acid (Natural):

.[1] At physiological pH (7.4), it exists largely as the ionized 4-hydroxybenzoate anion. -

Sodium 4-Hydroxybenzoate (Synthetic Salt): Created by neutralizing the acid with sodium hydroxide (NaOH) to ensure solubility in aqueous drug delivery systems.

Key Insight: When detecting "Sodium 4-hydroxybenzoate" in a natural source, you are actually detecting the 4-hydroxybenzoate anion , which associates with available cations (

Part 2: Biosynthetic Pathways (The "Natural" Origin)

The production of 4-HBA is not a random event but a tightly regulated step in the Shikimate Pathway . This pathway is absent in animals but ubiquitous in plants and bacteria, making 4-HBA an essential dietary nutrient (often categorized under phenolic acids).

Mechanism 1: The Chorismate Pathway (Prokaryotes & Plastids)

In E. coli and plant plastids, 4-HBA is the immediate precursor to Ubiquinone (CoQ10) , essential for electron transport. The enzyme Chorismate pyruvate-lyase (UbiC) catalyzes the direct elimination of pyruvate from chorismate to yield 4-HBA.

Mechanism 2: The Phenylpropanoid Pathway (Plants)

In higher plants, 4-HBA is also derived from L-Phenylalanine via the degradation of cinnamic acids, contributing to cell wall lignification and defense signaling.

Visualization: The Dual-Origin Biosynthesis of 4-HBA

Figure 1: Metabolic flux from Glucose to 4-Hydroxybenzoate.

Caption: Dual biosynthetic routes of 4-HBA via Chorismate (direct) and Phenylalanine (indirect).

Part 3: Natural Reservoirs & Quantitative Data

4-HBA is rarely found in its "free" form in high concentrations. In plants, it is typically conjugated as esters (parabens are alkyl esters), glycosides , or bound to the cell wall lignin .

Table 1: Natural Occurrence of 4-Hydroxybenzoic Acid in Selected Matrices

| Source | Botanical Name | Concentration (Approx.) | Form |

| Açaí Oil | Euterpe oleracea | 890 mg/kg | Phenolic esters |

| Blackberry | Rubus fruticosus | 0.5 – 1.0 mg/100g FW | Glucosides |

| Carrot | Daucus carota | 0.2 – 0.5 mg/100g FW | Cell-wall bound |

| Coconut | Cocos nucifera | Trace - Variable | Free & Conjugated |

| Vanilla | Vanilla planifolia | Variable | Synthesis byproduct |

| Medicinal Herb | Vitex agnus-castus | High (Leaf extract) | Free acid |

Note: "FW" = Fresh Weight. Values represent the acid equivalent released after hydrolysis.

Part 4: Validated Analytical Protocol

To scientifically validate the presence of natural 4-HBA, one cannot simply rinse the plant tissue with water. The molecule is often "locked" in glycosidic bonds. This protocol utilizes Acid Hydrolysis to release the total 4-HBA content.

Protocol: Isolation of Total 4-Hydroxybenzoate from Plant Tissue

Objective: Release bound 4-HBA from cell wall lignins and glycosides for HPLC quantification.

-

Homogenization:

-

Lyophilize plant tissue and grind to fine powder (mesh 40).

-

Weigh 1.0 g of powder into a centrifuge tube.

-

-

Acid Hydrolysis (The Critical Step):

-

Add 10 mL of 2M HCl.

-

Incubate at 90°C for 60 minutes.

-

Causality: This breaks the ester and ether linkages, converting glycosides (e.g., 4-O-glucoside) back into free 4-hydroxybenzoic acid.

-

-

Liquid-Liquid Extraction (LLE):

-

Cool to room temperature.

-

Add 10 mL Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Collect the supernatant (organic layer).[2] Repeat extraction 2x.

-

-

Concentration & Reconstitution:

-

Evaporate EtOAc under nitrogen stream.

-

Reconstitute residue in 1 mL Methanol:Water (50:50).

-

Filter through 0.22 µm PTFE filter.

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (150 x 4.6 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Visualization: Extraction Workflow

Figure 2: Logical flow for releasing and isolating bound 4-HBA.

Caption: Critical hydrolysis step required to detect total naturally occurring 4-HBA.

Part 5: Regulatory & Toxicological Context

It is vital for drug developers to contextualize "natural" versus "added."

-

Endogenous Levels: The human body produces small amounts of 4-HBA via the catabolism of tyrosine and dietary polyphenols.

-

Safety Profile: The "paraben" controversy largely targets long-chain esters (propyl/butyl paraben) due to potential endocrine disruption. The 4-hydroxybenzoate salt/acid itself has a distinct and generally safer toxicological profile (LD50 > 2000 mg/kg in mice).

-

Formulation Utility: Sodium 4-hydroxybenzoate is used because it provides the antimicrobial efficacy of the natural acid but with the solubility required for liquid pharmaceuticals.

References

-

Siebert, M., et al. (1994). "Formation of 4-hydroxybenzoate in Escherichia coli: characterization of the ubiC gene." Microbiology.

-

Pacheco-Palencia, L.A., et al. (2008). "Chemical composition and antioxidant properties of Açaí (Euterpe oleracea Mart.)." Journal of Agricultural and Food Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid." PubChem.

-

Widhalm, J.R., & Dudareva, N. (2015). "A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids." Molecular Plant.

-

European Medicines Agency (EMA). (2015). "Reflection paper on the use of methyl- and propylparaben as excipients in human medicinal products for oral use."

Sources

4-Hydroxybenzoic Acid vs. Sodium 4-Hydroxybenzoate: Physicochemical Divergence & Process Implications

Executive Summary

This technical guide delineates the critical operational and chemical differences between 4-Hydroxybenzoic Acid (4-HBA) and its Sodium Salt (Sodium 4-hydroxybenzoate) . While they share the same parent pharmacophore, their thermodynamic behaviors—specifically aqueous solubility and pH-dependent speciation—dictate divergent roles in drug development and chemical synthesis.

For the application scientist, the choice between the protonated acid and the ionic salt is rarely arbitrary; it determines solvent selection, buffering requirements, and downstream purification strategies. This guide analyzes these differences to prevent common formulation failures such as unintended precipitation or hydrolysis.

Part 1: Molecular Identity & Physicochemical Divergence

The fundamental difference lies in the headgroup: the protonated carboxylic acid (hydrophobic character) versus the ionized carboxylate (hydrophilic character).

Structural Comparison

| Feature | 4-Hydroxybenzoic Acid (4-HBA) | Sodium 4-Hydroxybenzoate |

| CAS Number | 99-96-7 | 114-63-6 |

| Formula | ||

| Molecular Weight | 138.12 g/mol | 160.10 g/mol |

| State (RT) | White crystalline solid | White crystalline powder |

| Primary Character | Weak Acid (Proton Donor) | Conjugate Base Salt (Ionic) |

Solubility & pH Profile (The "Killer App" of the Salt)

The most immediate operational difference is solubility . 4-HBA is sparingly soluble in water, necessitating organic co-solvents (methanol, ethanol) or heating for dissolution. The sodium salt, conversely, is freely soluble in cold water, making it the preferred form for aqueous-phase processing or liquid formulations where organic solvents are restricted.

-

4-HBA Solubility: ~5 g/L (at 20°C). Requires alcohol for high-concentration stock solutions.

-

Na-Salt Solubility: >100 g/L (estimated based on salicylate/benzoate analogs). Dissolves rapidly in water.

pH Implications:

-

Acid: A saturated solution of 4-HBA is acidic (pH ~3-4).

-

Salt: A solution of the sodium salt is alkaline (pH ~8-10) due to the hydrolysis of the weak acid anion:

Critical Insight: Never attempt to dissolve the Acid form in neutral water for high-concentration assays; it will form a suspension. Conversely, adding strong acid to a solution of the Salt will instantly precipitate the Acid form once the pH drops below the pKa (~4.5).

Disambiguation: The "Paraben" Trap

Researchers often confuse Sodium 4-hydroxybenzoate (CAS 114-63-6) with Sodium Methylparaben (CAS 5026-62-0).

-

CAS 114-63-6: Salt of the acid (Carboxylate anion). Used as an intermediate or preservative.[1][2]

-

CAS 5026-62-0: Salt of the ester (Phenolate anion). Used strictly as a preservative.

Part 2: Synthetic Utility & Reactivity

The choice of starting material dictates the reaction pathway.

Esterification (Synthesis of Parabens)[5][6][11][12]

-

Using 4-HBA (Acid): This is the standard industrial route. Fisher esterification requires the Acid + Alcohol + Acid Catalyst (e.g.,

). -

Using Na-Salt: Inefficient for direct Fisher esterification. Requires conversion to the acid chloride or reaction with an alkyl halide (Williamson ether synthesis type) which usually targets the phenolic oxygen, leading to side products (ethers) rather than esters.

Polymerization (Liquid Crystal Polymers - LCP)

High-performance LCPs (e.g., Vectran) utilize 4-HBA monomers. The Acid form is required to react with acetic anhydride to form 4-acetoxybenzoic acid, which then undergoes melt transesterification. The Salt introduces metal ions (

Part 3: Experimental Protocol (Self-Validating)

Scenario: Controlled Precipitation (Purification)

Objective: You have a crude reaction mixture containing Sodium 4-hydroxybenzoate (aqueous, pH 10) and soluble impurities. You need to isolate pure 4-HBA.

Principle: Exploiting the pKa difference. The pKa of the carboxyl group is ~4.[2]54. Dropping the pH significantly below this value protonates the carboxylate, crashing the molecule out of the water phase.

Step-by-Step Methodology

-

Preparation:

-

Start with 100 mL of 10% (w/v) Sodium 4-hydroxybenzoate solution.

-

Check: Solution should be clear. Measure initial pH (Expected: ~9.0 - 10.0).

-

-

Acidification (The Critical Step):

-

Slowly add 1M HCl under vigorous stirring.

-

Observation: As pH approaches 6.0, the solution may become cloudy (metastable zone).

-

Target: Continue adding HCl until pH reaches 2.0 .

-

Why pH 2.0? At pH 2.0 (2.5 units below pKa), >99.7% of the species exists as the insoluble protonated acid.

-

-

Digestion (Ostwald Ripening):

-

Do not filter immediately. Stir the slurry for 30 minutes at room temperature.

-

Benefit: Allows small crystals to redissolve and redeposit on larger crystals, improving filterability and purity.

-

-

Filtration & Wash:

-

Vacuum filter the white precipitate.

-

Wash: Use ice-cold water (3 x 20 mL).

-

Validation: Test the filtrate with

. If white precipitate (

-

-

Drying:

-

Dry at 60°C under vacuum.

-

Yield Calculation: Theoretical yield from 10g Salt =

.

-

Part 4: Visualization of Chemical Behaviors

Solubility & Speciation Workflow

The following diagram illustrates the phase transition driven by pH manipulation, central to handling these materials.

Caption: pH-driven phase transition from soluble salt (pH > 7) to insoluble acid (pH < 4).

Reaction Pathway Decision Matrix

Choosing between the Acid and Salt for synthesis.

Caption: Decision matrix for selecting starting material based on downstream application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219477, Sodium 4-hydroxybenzoate. Retrieved from [Link][9]

-

European Chemicals Agency (ECHA). Registration Dossier - 4-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 4-羟基苯甲酸甲酯钠盐 EMPROVE® ESSENTIAL, Ph. Eur., BP, NF | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Sodium 4-hydroxybenzoate | CAS 114-63-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-羟基苯甲酸钠 - 4-羟基苯甲酸 钠盐 [sigmaaldrich.com]

- 5. sodium 4-hydroxybenzoate suppliers USA [americanchemicalsuppliers.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]

- 8. P. aeruginosa Metabolome Database: 4-Hydroxybenzoic acid (PAMDB000143) [pseudomonas.umaryland.edu]

- 9. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment of Sodium Parabens: Estrogenic Potential & Experimental Protocols

Topic: Potential estrogenic effects of sodium parabens in research Content Type: In-depth technical guide

Executive Summary

Sodium parabens (e.g., sodium methylparaben, sodium propylparaben) are the water-soluble salts of alkyl esters of p-hydroxybenzoic acid. While widely used to overcome the solubility limitations of their parent compounds, their application in estrogenicity research requires rigorous experimental control.

This guide addresses the specific physicochemical properties of sodium parabens that confound in vitro assays. It synthesizes current research on their weak estrogenic activity—typically orders of magnitude lower than 17β-estradiol (E2)—and provides a validated workflow for researchers to distinguish between true endocrine disruption and artifacts caused by pH excursion or hydrolysis.

Chemical Identity & Solubility: The Salt vs. Acid Dilemma

In drug development and toxicological screening, the choice between the parent paraben and its sodium salt is often dictated by solubility.[1] However, this choice introduces variables that must be normalized.

Sodium parabens are not distinct estrogenic entities; they are delivery vehicles for the paraben anion. Upon dissolution in aqueous media, they dissociate rapidly. The critical experimental variable is the resulting alkalinity.

Comparative Physicochemical Profile[2][3][4][5]

| Feature | Methylparaben (Parent) | Sodium Methylparaben (Salt) | Impact on Assay |

| CAS Number | 99-76-3 | 5026-62-0 | Distinct sourcing required. |

| Solubility (Water) | Low (~0.25% at 25°C) | High (>30% at 25°C) | Salt avoids DMSO/Ethanol carriers. |

| pH (0.1% Solution) | ~4.0 - 5.0 (Weakly Acidic) | ~9.5 - 10.5 (Alkaline) | Critical: Salt can induce pH shock in cell culture. |

| Active Species | Methylparaben | Methylparaben anion + Na+ | Stoichiometric adjustment needed. |

Expert Insight: Many "cytotoxic" effects observed in high-concentration sodium paraben assays are actually pH artifacts. Adding an unbuffered sodium paraben stock directly to cell culture media can shift the pH > 8.0, causing "contractolation" (cell shrinkage) and altering cell cycle dynamics independent of estrogen receptor (ER) activation.

Mechanistic Basis of Estrogenicity

Parabens act as weak xenoestrogens . Their estrogenic potency is directly correlated with the length and bulk of the alkyl side chain (Linearity Rule: Butyl > Propyl > Ethyl > Methyl).

The Estrogenic Signaling Pathway

Parabens mimic 17β-estradiol by binding to Estrogen Receptors (ERα and ERβ). However, their binding affinity is low (10,000 to 1,000,000-fold less than E2). The sodium cation (

Figure 1: The activation pathway of sodium parabens in estrogen-sensitive cells. Note that dissociation occurs prior to cellular entry.

Experimental Assessment Protocols

To accurately assess the estrogenic potential of sodium parabens, researchers must use a Self-Validating Protocol that controls for pH and stoichiometry.

3.1 Stoichiometric Correction

When substituting a parent paraben with its sodium salt, you must correct for the molecular weight difference to maintain molar equivalence.

Example: To achieve a 10 µM concentration of Methylparaben (MW 152.15) using Sodium Methylparaben (MW 174.13), you must use approx. 1.14x the mass of the salt.

3.2 Validated MCF-7 E-Screen Workflow

The E-Screen assay measures the proliferation of estrogen-sensitive MCF-7 breast cancer cells.

Step-by-Step Methodology:

-

Cell Maintenance: Maintain MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

-

Steroid Depletion (Critical): 48 hours prior to assay, switch to Phenol Red-free DMEM with 5% Charcoal-Dextran Stripped FBS (CD-FBS). Phenol red is a weak estrogen and must be removed to lower the background.

-

Stock Preparation (The "Safe" Way):

-

Treatment:

-

Seed cells at low density (e.g., 5,000 cells/well) in 96-well plates.

-

Treat with serial dilutions of Sodium Paraben (

M to -

Positive Control: 17β-Estradiol (

M to -

Negative Control: Vehicle (Water/Media).[7]

-

Antagonist Control: Co-treat with Fulvestrant (ICI 182,780) to prove ER-dependency.

-

-

Readout: After 144 hours (6 days), measure proliferation via MTT, SRB, or crystal violet assay.

Figure 2: Workflow for preparing sodium paraben stocks to avoid pH-induced artifacts in cell culture.

Data Analysis & Interpretation

When analyzing results, compare the Relative Potency Factor (RPF) . The RPF is calculated as the ratio of the

Comparative Potency Data (In Vitro)

| Compound | Approx.[1][3][4][6][7][8][9][10][11][12][13] RPF (vs. Estradiol = 1.0) | Binding Affinity (RBA) |

| 17β-Estradiol | 1.0 | 100% |

| Sodium Methylparaben | < 0.05% | |

| Sodium Propylparaben | ~ 0.1% | |

| Sodium Butylparaben | ~ 0.4% |

Interpretation Guide:

-

True Estrogenic Effect: The proliferation curve is sigmoidal and can be fully inhibited by Fulvestrant (ICI 182,780).

-

False Positive (pH/Toxicity): The curve shows toxicity at high doses (drop in signal) without a preceding proliferative peak, or the effect is not blocked by Fulvestrant.

-

In Vivo Relevance: While in vitro assays show activity, in vivo effects are often mitigated by rapid hydrolysis of the ester bond by esterases in the skin and liver, converting the paraben to p-hydroxybenzoic acid (PHBA), which has negligible estrogenicity.

References

-

Routledge, E. J., et al. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic.[11] Toxicology and Applied Pharmacology. Link

-

Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link

-

European Medicines Agency (EMA). (2015). Reflection paper on the use of methyl- and propylparaben as excipients in human medicinal products for oral use.Link

-

Soni, M. G., et al. (2005).[5][14] Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology. Link

-

Darbre, P. D., & Harvey, P. W. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks.[15] Journal of Applied Toxicology. Link

-

Andersen, F. A. (2008).[5] Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products. International Journal of Toxicology. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Extracellular Alkaline pH Leads to Increased Metastatic Potential of Estrogen Receptor Silenced Endocrine Resistant Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. Extracellular Alkaline pH Leads to Increased Metastatic Potential of Estrogen Receptor Silenced Endocrine Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. General (Stock) Solutions [mmbio.byu.edu]

- 7. abcam.com [abcam.com]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. differencebetween.com [differencebetween.com]

- 11. open.bu.edu [open.bu.edu]

- 12. Health safety of parabens evaluated by selected in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

Technical Deep Dive: Enzymatic Biotransformations of Sodium 4-Hydroxybenzoate

The following technical guide details the utility of Sodium 4-hydroxybenzoate (Na-4HB) as a substrate in enzymatic assays.

Executive Summary: The Soluble Substrate Advantage

In enzymatic characterization and biocatalysis, Sodium 4-hydroxybenzoate (Na-4HB) serves as the preferred reagent for delivering the 4-hydroxybenzoate (4-HB) anion. While the free acid (p-hydroxybenzoic acid) acts as the physiological intermediate in ubiquinone biosynthesis and bacterial catabolism, its poor aqueous solubility (<5 g/L at 20°C) necessitates the use of organic co-solvents (DMSO, Ethanol) or tedious pH adjustments.

The sodium salt offers a critical kinetic advantage: high aqueous solubility (>500 g/L) . This allows researchers to prepare highly concentrated stock solutions (up to 1 M) directly in reaction buffers, eliminating organic solvent interference that can artificially depress

This guide details the three primary enzymatic pathways where Na-4HB is the substrate of choice: Oxidative Hydroxylation (PobA) , Prenylation (UbiA/COQ2) , and Non-Oxidative Decarboxylation .

Core Metabolic Pathways & Mechanisms[1]

Pathway 1: Oxidative Hydroxylation (The PobA System)

The most common application of Na-4HB is in the characterization of 4-hydroxybenzoate 3-hydroxylase (PobA; EC 1.14.13.2) . This FAD-dependent monooxygenase is a model system for studying flavoprotein dynamics.

-

Mechanism: The enzyme utilizes NADPH to reduce FAD.[1][2][3][4][5] The reduced FAD reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which transfers a hydroxyl group to the 3-position of the 4-HB ring via electrophilic aromatic substitution.

-

Critical Insight: The reaction is strictly dependent on the ionization state of the substrate. The enzyme preferentially binds the phenol form, but the reaction environment (active site) facilitates deprotonation.

Pathway 2: Polyprenyl Transfer (Ubiquinone Biosynthesis)

In both prokaryotic (UbiA) and eukaryotic (COQ2) systems, 4-HB is the aromatic precursor for Coenzyme Q (Ubiquinone).

-

Enzyme: 4-hydroxybenzoate polyprenyltransferase (EC 2.5.1.39).[7][8]

-

Reaction: Na-4HB + Polyprenyl Diphosphate

3-Polyprenyl-4-hydroxybenzoate + PPi. -

Application: Screening inhibitors of the ubiquinone pathway (antibiotics/chemotherapeutics).

Pathway Visualization

The following diagram illustrates the divergence of Na-4HB metabolism.

Figure 1: Central metabolic divergence of the 4-hydroxybenzoate anion delivered via sodium salt.

Validated Experimental Protocols

Reagent Preparation Strategy

Challenge: Commercial Na-4HB is hygroscopic and alkaline. Solution:

-

Stock Preparation: Dissolve Na-4HB in deionized water to 100 mM.

-

pH Adjustment (Crucial): The natural pH of a 100 mM Na-4HB solution is ~10.0. Do not use this directly in neutral pH assays. Neutralize the stock to pH 7.5–8.0 using 1M HCl or prepare in a strong buffer (e.g., 100 mM Tris-HCl) to prevent pH shock upon addition to the enzyme.

Protocol: Spectrophotometric Assay of PobA Activity

This assay monitors the oxidation of NADPH, which is stoichiometric to 4-HB hydroxylation.

Materials:

-

Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.

-

Enzyme: Recombinant PobA (0.1–0.5 µM final).

-

Substrate: Na-4HB (neutralized stock).

-

Cofactor: NADPH (freshly prepared).

Workflow:

| Step | Component | Volume (µL) | Final Conc. | Notes |

| 1 | Buffer (Tris pH 8.0) | 880 | 44 mM | Air-saturated (provides |

| 2 | Na-4HB (10 mM Stock) | 15 | 150 µM | |

| 3 | NADPH (10 mM Stock) | 20 | 200 µM | Absorbance at 340 nm ~1.2 AU |

| 4 | Baseline Reading | - | - | Monitor |

| 5 | Enzyme (PobA) | 5 | ~50 nM | Initiate reaction |

| 6 | Measurement | - | - | Kinetic read at 340 nm for 120s |

Calculation:

Protocol Visualization

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay of PobA.

Quantitative Benchmarks

When validating your assay, compare your results against these established kinetic parameters for Pseudomonas derived PobA (at 25°C, pH 8.0).

| Parameter | Value | Unit | Significance | Reference |

| 15 – 30 | µM | High affinity; requires sensitive detection at low conc. | [1, 2] | |

| 30 – 50 | µM | Cofactor saturation is critical for | [1] | |

| 55 | Rapid turnover; requires fast mixing or stopped-flow for pre-steady state. | [1] | ||

| ~18 | µM | Dissociation constant matches | [3] |

Troubleshooting Note: If your

References

-

Entsch, B., & van Berkel, W. J. (1995). Structure and mechanism of para-hydroxybenzoate hydroxylase. FASEB Journal, 9(7), 476–483. Link

-

Eppink, M. H., et al. (1999).[5] Switch of coenzyme specificity of p-hydroxybenzoate hydroxylase. Journal of Molecular Biology, 292(1), 87-96. Link

-

Ortiz-Maldonado, M., et al. (2004).[5] Oxygen Reactions in p-Hydroxybenzoate Hydroxylase Utilize the H-Bond Network during Catalysis.[5] Biochemistry, 43(48), 15246-15257. Link

-

Meganathan, R. (2001).[7] Ubiquinone biosynthesis in microorganisms. FEMS Microbiology Letters, 203(2), 131-139. Link

-

Sunderland, V.B., & Watts, D.W. (1984).[9] Kinetics of the degradation of methyl, ethyl and n-propyl 4-hydroxybenzoate esters in aqueous solution. International Journal of Pharmaceutics, 19(1), 1-15. Link

Sources

- 1. 4-hydroxybenzoate 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 2. Protein and ligand dynamics in 4-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein and ligand dynamics in 4-hydroxybenzoate hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic mechanism of p-hydroxybenzoate hydroxylase with p-mercaptobenzoate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. KEGG REACTION: R05000 [genome.jp]

- 8. 4-hydroxybenzoate polyprenyltransferase - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Preparation of Sodium 4-Hydroxybenzoate Stock Solution

[1]

Abstract & Scope

This application note details the protocol for preparing a stable, high-concentration stock solution of Sodium 4-hydroxybenzoate (Sodium p-hydroxybenzoate; CAS 114-63-6). Unlike its parent compound (4-hydroxybenzoic acid), the sodium salt exhibits superior aqueous solubility, making it the preferred form for introducing the 4-hydroxybenzoate moiety into aqueous systems.

Critical Scope Distinction: Researchers frequently confuse this compound with Sodium Methylparaben (Sodium methyl 4-hydroxybenzoate, CAS 5026-62-0). While both are preservatives and structurally related, they are distinct chemical entities. This guide focuses strictly on the sodium salt of the acid (CAS 114-63-6), but the solubility principles described herein are applicable to paraben salts with appropriate molecular weight adjustments.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | Sodium 4-hydroxybenzoate |

| Synonyms | Sodium p-hydroxybenzoate; 4-Hydroxybenzoic acid sodium salt |

| CAS Number | 114-63-6 |

| Molecular Formula | C₇H₅NaO₃ |

| Molecular Weight | 160.10 g/mol |

| Solubility (Water) | >100 g/L (Freely soluble) |

| pH (1% Aqueous) | 9.0 – 10.5 (Alkaline) |

| pKa (Parent Acid) | 4.54 (Carboxyl group) |

| Appearance | White crystalline powder |

Critical Considerations: The "pH Trap"

Expert Insight: The most common failure mode in using Sodium 4-hydroxybenzoate is precipitation upon acidification .

The sodium salt is soluble because it exists as an ionic species at high pH (>8). The parent compound, 4-hydroxybenzoic acid, has a pKa of approximately 4.54 and is poorly soluble in water.[1]

-

The Risk: If you add this alkaline stock solution directly into a highly acidic buffer (e.g., pH 3.0) without adequate mixing, the local pH will drop below the pKa, causing the free acid to protonate and crash out of solution as a white precipitate.

-

The Solution: Add the stock solution slowly into the target formulation with rapid stirring. Ensure the final pH of the system remains above the solubility threshold of the free acid, or use a co-solvent (ethanol/propylene glycol) if a low pH is required.

Visualization: Solubility & pH Mechanism

Protocol: Preparation of 1.0 M Stock Solution (100 mL)

Target Concentration: 1.0 M (160.1 g/L) Solvent: Ultrapure Water (Type I)

Materials Required[1][3][6][8]

-

Sodium 4-hydroxybenzoate (Purity ≥ 99%)[2]

-

Ultrapure water (Milli-Q or equivalent)

-

Volumetric flask (100 mL)

-

Magnetic stir plate and stir bar

-

0.22 µm PES (Polyethersulfone) syringe filter (for sterilization/clarification)

Step-by-Step Procedure

-

Calculation & Weighing:

-

Calculate mass required:

. -

Weigh 16.01 g of Sodium 4-hydroxybenzoate into a weigh boat.

-

-

Dissolution:

-

Add approximately 80 mL of ultrapure water to a clean beaker.

-

Add a magnetic stir bar and set to medium speed (avoid splashing).

-

Slowly add the weighed powder to the water.

-

Note: The dissolution is generally endothermic but rapid. The solution will be clear and colorless.[3]

-

-

Volume Adjustment:

-

Transfer the solution quantitatively to a 100 mL volumetric flask .

-

Rinse the beaker with small aliquots of water and add to the flask.

-

Dilute to the mark with ultrapure water. Invert 5-10 times to mix.

-

-

Filtration (Critical for Stability):

-

Although the salt is soluble, microscopic particulates may act as nucleation sites.

-

Filter the solution through a 0.22 µm PES filter into a sterile storage container.

-

-

Storage:

-

Store at Room Temperature (20-25°C) .

-

Shelf Life: Stable for 3-6 months if sealed.

-

Caution: Do not refrigerate high-concentration stocks (>1M) as crystallization may occur.

-

Workflow Diagram

Quality Control & Validation

To verify the concentration of the prepared stock, use UV-Vis spectrophotometry.

-

Dilution Factor: Dilute the stock 1:10,000 (Final ~100 µM).

-

Lambda Max (

): ~254 nm (pH dependent; ensure dilution solvent is buffered, e.g., PBS pH 7.4). -

Acceptance Criteria: The solution must be clear, colorless, and free of floating particulates.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| White Precipitate upon addition to buffer | Local pH shock (pH < 4.5) | Increase stirring speed; add stock dropwise; adjust buffer pH > 5.0 if possible. |

| Cloudiness in Stock Solution | Impurities or Carbonation | Sodium salts can absorb CO₂ from air, forming carbonates. Filter solution; ensure water is degassed. |

| Crystals forming in storage | Temperature too low | Warm to 30°C to redissolve. Store at RT, not 4°C. |

References

-

PubChem. (2023). Sodium 4-hydroxybenzoate Compound Summary. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Sodium 4-hydroxybenzoate. [Link](Note: General landing for verification).

- Soni, M. G., et al. (2005). "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology, 43(7), 985-1015.

-

Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[3][4] (Standard reference for preservative preparation and solubility).

Technical Application Note: Sodium 4-Hydroxybenzoate (Sodium Methylparaben) for Bacterial Growth Inhibition

Executive Summary & Chemical Identity

Crucial Nomenclature Clarification: While "Sodium 4-hydroxybenzoate" technically refers to the sodium salt of p-hydroxybenzoic acid (CAS 114-63-6), in the context of bacterial inhibition and preservation, this term is almost exclusively used as a synonym for Sodium Methyl 4-hydroxybenzoate (Sodium Methylparaben, CAS 5026-62-0). The unesterified acid salt has negligible antimicrobial activity compared to the ester salts.

This guide focuses on Sodium Methylparaben (Sodium Methyl 4-hydroxybenzoate) , the industry-standard agent for high-solubility bacterial inhibition.

| Property | Sodium Methylparaben (Target Agent) | Methylparaben (Active Form) |

| CAS Number | 5026-62-0 | 99-76-3 |

| Solubility (Water) | High (> 50 g/100 mL) | Low (~0.25 g/100 mL) |

| pH (1% Solution) | Alkaline (9.5 – 10.5) | Neutral (4.0 – 6.0) |

| Primary Role | Soluble delivery system | Antimicrobial agent |

Core Application Logic

The sodium salt is utilized strictly for its solubility . Once dissolved in an aqueous system, it must be protonated (via pH adjustment) to form the active, non-ionized ester species to penetrate bacterial membranes. Failure to lower the pH of a Sodium Methylparaben solution below pH 8.0 results in near-total loss of antimicrobial efficacy.

Mechanism of Action

The antimicrobial efficacy of Sodium Methylparaben relies on the Paraben Cycle , which involves dissociation, membrane penetration, and disruption.

Molecular Pathway

-

Delivery: The salt dissolves instantly in water, dissociating into Na+ and the Methylparaben anion.

-

Activation: In a formulation with pH < 8.0, the anion accepts a proton to become the non-ionized Methylparaben.

-

Penetration: The non-ionized molecule diffuses through the bacterial cell wall (peptidoglycan) and cell membrane.

-

Disruption:

-

Membrane Potential: Interferes with the mechanosensitive channels (MscL/MscS), causing leakage of intracellular ions (K+) and loss of proton motive force.

-

Macromolecule Inhibition: At high concentrations, inhibits DNA/RNA synthesis and ATPase activity.

-

Visualization: Mechanism of Action

Figure 1: The activation pathway of Sodium Methylparaben. Note that the salt form is inactive until the pH is lowered to convert it to the non-ionized ester.

Effective Concentration Ranges

The following Minimum Inhibitory Concentration (MIC) values are for the active species (Methylparaben), which is derived from the sodium salt.

Table 1: Target Inhibitory Concentrations

| Microorganism | Strain Type | MIC Range (Active) | Rec.[1] Working Conc. (Sodium Salt) |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 6538 | 0.10% - 0.20% | 0.20% - 0.30% |

| Bacillus subtilis | ATCC 6633 | 0.10% - 0.15% | 0.15% - 0.25% |

| Gram-Negative | |||

| Escherichia coli | ATCC 8739 | 0.05% - 0.10% | 0.10% - 0.20% |

| Pseudomonas aeruginosa | ATCC 9027 | 0.10% - 0.25% | 0.25% - 0.40% |

| Fungi | |||

| Candida albicans | ATCC 10231 | 0.05% - 0.10% | 0.10% - 0.15% |

| Aspergillus niger | ATCC 16404 | 0.04% - 0.08% | 0.08% - 0.12% |

Expert Note: Gram-negative bacteria (especially P. aeruginosa) often possess efflux pumps that can resist parabens. It is standard practice to combine Sodium Methylparaben (0.18%) with Sodium Propylparaben (0.02%) to achieve a synergistic broad-spectrum effect.

Experimental Protocols

Protocol A: Proper Stock Solution Preparation

Objective: To create a stable, concentrated stock solution without "shock precipitation."

The Challenge: Adding the alkaline sodium salt directly to an acidic formulation can cause the local pH to drop too fast, causing the paraben to precipitate as the insoluble acid form before it disperses.

-

Calculate: For a 20% w/v stock solution, weigh 20g Sodium Methylparaben.

-

Dissolve: Add to 80mL of deionized water. Stir. The solution will clear rapidly.

-

Check pH: The pH will be approximately 10.0–10.5. Do not adjust pH yet.

-

Integration:

-

Add this alkaline stock solution slowly to your bacterial growth medium or formulation.

-

Self-Validating Step: Monitor the bulk pH. As the stock is added, the bulk pH will rise.

-

-

Final Adjustment: Once the preservative is fully dispersed, adjust the final bulk pH to pH 5.0 – 6.0 using 1N HCl or Citric Acid.

-

Validation: Ensure the solution remains clear. Cloudiness indicates the pH dropped too low (< 4.0) or concentration exceeded solubility limits of the active acid.

-

Protocol B: MIC Determination (Broth Microdilution)

Objective: Determine the precise inhibitory concentration for a specific strain.

Reagents:

-

Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).

-

Sodium Methylparaben Stock (10% w/v in water).

-

Standardized Bacterial Inoculum (

CFU/mL).

Workflow:

-

Serial Dilution:

-

Prepare a 2-fold dilution series of Sodium Methylparaben in broth across a 96-well plate.

-

Range: 0.5% down to 0.001%.

-

-

Inoculation:

-

Add 10 µL of standardized inoculum to each well (excluding sterility controls).

-

-

Incubation:

-

Incubate at 35°C ± 2°C for 16–20 hours.

-

-

Readout:

-

Visual: Identify the lowest concentration well with no visible turbidity.

-

OD600: Measure absorbance. MIC is defined as

inhibition of growth compared to control.

-

Protocol C: Incompatibility Check (Crucial)

Before running assays, you must validate excipient compatibility.

The Polysorbate Trap: Non-ionic surfactants (Polysorbate 80/Tween 80, PEG) form micelles that sequester paraben molecules, rendering them inactive.

-

Rule: If your medium contains >1% Polysorbate 80, you must increase Sodium Methylparaben concentration by 2-3x or use an alternative preservative (e.g., phenoxyethanol).

-

Test: Measure MIC in the presence and absence of the surfactant. If MIC shifts significantly (e.g., from 0.1% to 0.5%), sequestration is occurring.

Workflow Visualization

Figure 2: Experimental workflow for MIC determination, highlighting the critical pH checkpoint.

References

-

Soni, M. G., et al. (2005).[2] "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology, 43(7), 985-1015. Link

-

Davids, M., et al. (2013). "Methylparaben: A Review of the Literature." Cosmetic Ingredient Review. Link

-

Evaluation of the Antimicrobial Activity of Preservatives. (2023). United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Testing. Link

- Aalto, T. R., et al. (1953). "Development of antimicrobial agents from p-hydroxybenzoic acid esters.

-

Shim, S., et al. (2019). "Antibacterial activity of parabens against Staphylococcus aureus and Escherichia coli."[3] Journal of Microbiology and Biotechnology. Link

Sources

Application Note: A Validated MEEKC Method for the Rapid and Selective Analysis of 4-Hydroxybenzoates (Parabens)

Introduction